molecular formula C7H18Cl2N2 B1436404 methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride CAS No. 2059910-59-5

methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

Cat. No.: B1436404
CAS No.: 2059910-59-5
M. Wt: 201.13 g/mol
InChI Key: DYESAHMZKSWDKL-KLXURFKVSA-N
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Description

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method includes the use of glutaric dialdehyde and aniline derivatives, catalyzed by ruthenium(II) in a double reductive amination/hydrosilylation reaction . The reaction conditions often involve hydrogenation and cyclization steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and rhodium catalysts for hydrogenation is common in industrial settings . The process is optimized for high yield and purity, often involving multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often use hydrogen gas in the presence of a metal catalyst like palladium or rhodium.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .

Scientific Research Applications

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(piperidin-3-yl)methanamine hydrochloride
  • Methyl (3S)-piperidine-3-carboxylate hydrochloride

Uniqueness

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

N-methyl-1-[(3S)-piperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESAHMZKSWDKL-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
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methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

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